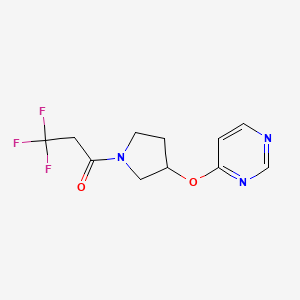

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

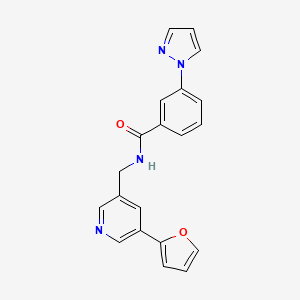

“(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and a methylsulfonyl group, which is a sulfur-containing group often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the three-dimensionality of the molecule due to its non-planarity . The difluorophenyl group would add to the molecule’s polarity, and the methylsulfonyl group could participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring, for instance, could undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The difluorophenyl group could participate in electrophilic aromatic substitution reactions, and the methylsulfonyl group could undergo reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s polarity and influence its solubility in different solvents . The pyrrolidine ring could affect the compound’s conformational stability and its boiling and melting points .Applications De Recherche Scientifique

Catalysis and Free Radicals

DML-1 derivatives have been investigated for their catalytic properties. For instance, Blatter radicals containing difluorophenyl substituents exhibit interesting structural, redox, and magnetic properties. These radicals are synthesized through oxidation of corresponding amidrazones and show reversible electrochemical behavior. Their spin density is primarily localized on the triazinyl moiety, and they form alternating chains in crystals. Strong antiferromagnetic interactions dominate in these systems .

Antifungal Activity

Compound 5d, a derivative of DML-1, demonstrates prominent antifungal activity against various fungi. In vitro studies reveal inhibition effects on mycelial growth, making it a potential candidate for antifungal drug development .

Plant Hormone Analogues

Indole derivatives, including DML-1, have been investigated as analogues of plant hormones. For example, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. DML-1’s structural features may contribute to similar biological effects .

Mécanisme D'action

Orientations Futures

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail . It could also involve studying its physical and chemical properties and assessing its safety and environmental impact .

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMCPVVYIOXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)

![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)